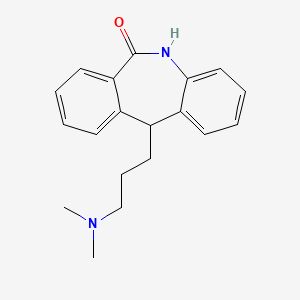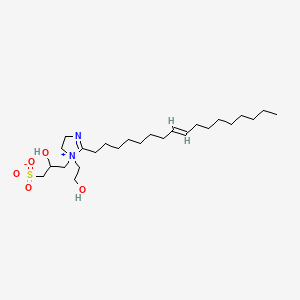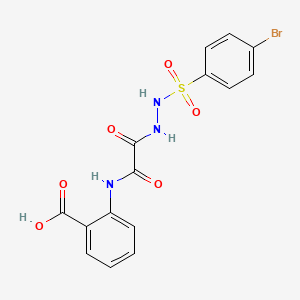
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- is a complex organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an anthranilic acid core, which is further modified by the addition of a p-bromophenylsulfonyl group and a hydrazinooxalyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- typically involves multiple steps, starting with the preparation of anthranilic acid. Anthranilic acid can be synthesized from phthalic anhydride through a series of reactions including ammonolysis and hydrolysis For instance, the sulfonylation reaction can be carried out using p-bromobenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and hydrazino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: The parent compound, which lacks the p-bromophenylsulfonyl and hydrazinooxalyl modifications.
Sulfanilic acid: Another aminobenzoic acid derivative with a sulfonyl group but different substituents.
Benzoic acid derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
72117-56-7 |
|---|---|
Fórmula molecular |
C15H12BrN3O6S |
Peso molecular |
442.2 g/mol |
Nombre IUPAC |
2-[[2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12BrN3O6S/c16-9-5-7-10(8-6-9)26(24,25)19-18-14(21)13(20)17-12-4-2-1-3-11(12)15(22)23/h1-8,19H,(H,17,20)(H,18,21)(H,22,23) |
Clave InChI |
PUYITLRNFXPNEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
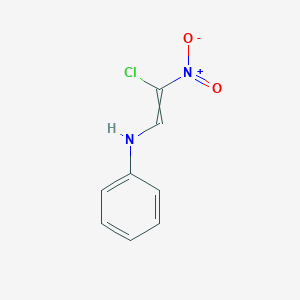
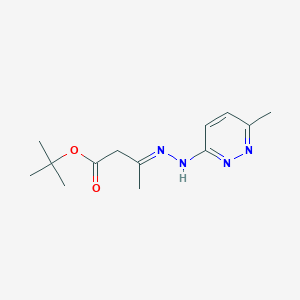

![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
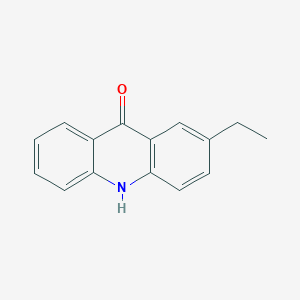
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
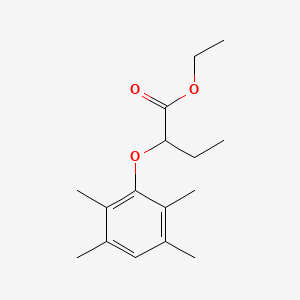
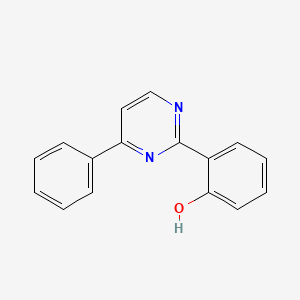
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
